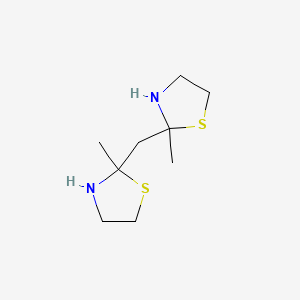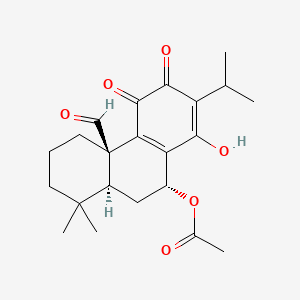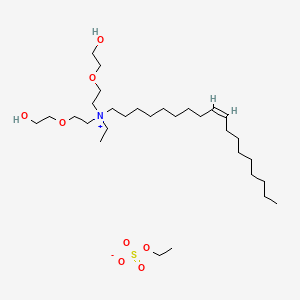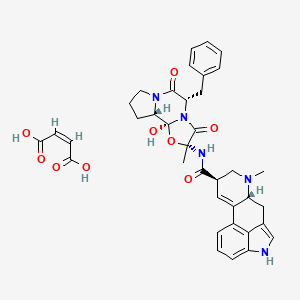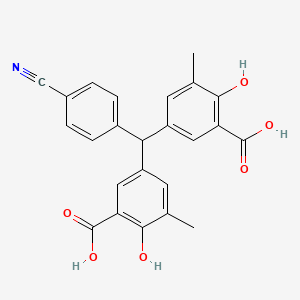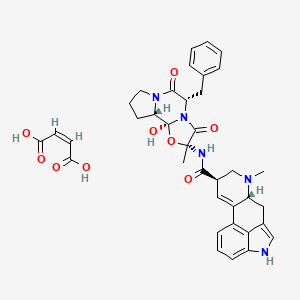
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and industry. The presence of the diethylamino group and the anthraquinone core makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate typically involves multiple steps. The process begins with the preparation of the anthraquinone core, followed by the introduction of the amino and diethylamino groups. Common reagents used in the synthesis include anthraquinone, diethylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality of the product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Scientific Research Applications
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular functions. The pathways involved include oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-(phenylamino)anthraquinone
- 4-(2-(Diethylamino)ethoxy)phenylmethanone
Uniqueness
Compared to similar compounds, 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound for research and industrial use.
Properties
CAS No. |
85283-85-8 |
|---|---|
Molecular Formula |
C28H31N3O5 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
acetic acid;1-amino-4-[4-[2-(diethylamino)ethoxy]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C26H27N3O3.C2H4O2/c1-3-29(4-2)15-16-32-18-11-9-17(10-12-18)28-22-14-13-21(27)23-24(22)26(31)20-8-6-5-7-19(20)25(23)30;1-2(3)4/h5-14,28H,3-4,15-16,27H2,1-2H3;1H3,(H,3,4) |
InChI Key |
WJWVABVSKCSYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


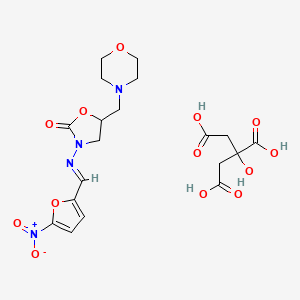


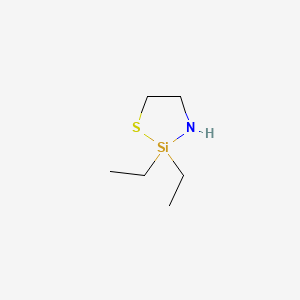

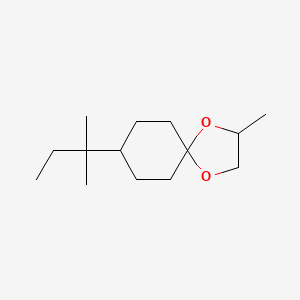
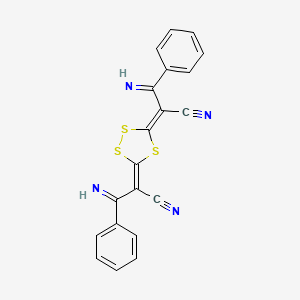
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
